1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of pharmaceuticals or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-methylpyrimidin-2(1H)-one
- 1-Benzyl-5-methyl-1,2,3,4-tetrahydropyrimidine
- 1-Benzyl-5-methyl-2-pyrimidinone
Uniqueness
1-Benzyl-5-methyltetrahydropyrimidin-2(1H)-one might be unique in its specific substitution pattern and the resulting chemical properties. Its particular structure could confer distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61282-96-0 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-benzyl-5-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-7-13-12(15)14(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChI Key |
GNHSIDXLLPKYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.